2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide;2,2,2-trifluoroacetic acid
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Overview
Description
Preparation Methods
The synthesis of NCGC00138783 (TFA) involves several steps, including the formation of the core structure and subsequent functionalization. The synthetic route typically includes the use of various reagents and catalysts under controlled conditions. Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis involves the use of organic solvents and purification techniques such as chromatography .
Chemical Reactions Analysis
NCGC00138783 (TFA) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NCGC00138783 (TFA) has several scientific research applications, including:
Mechanism of Action
NCGC00138783 (TFA) exerts its effects by directly blocking the interaction between CD47 and SIRPα. CD47 is a membrane receptor glycoprotein that plays a critical role in self-recognition by interacting with SIRPα on myeloid cells. This interaction inhibits phagocytosis by macrophages. By blocking this interaction, NCGC00138783 (TFA) promotes the activation of macrophage phagocytosis, thereby enhancing the immune response against tumor cells .
Comparison with Similar Compounds
NCGC00138783 (TFA) is unique in its high selectivity and potency in targeting the CD47/SIRPα axis. Similar compounds include:
PEP-20: Another inhibitor that binds to CD47 to block its interaction with SIRPα.
D4-2: This compound interferes with the CD47/SIRPα interaction by binding to SIRPα.
These compounds share similar mechanisms of action but differ in their binding affinities and specific interactions with the CD47/SIRPα axis.
Properties
Molecular Formula |
C28H27F4N7O3S |
---|---|
Molecular Weight |
617.6 g/mol |
IUPAC Name |
2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C26H26FN7OS.C2HF3O2/c1-4-22(25(35)28-18-11-9-17(27)10-12-18)36-26-29-21-8-6-5-7-20(21)24-30-23(33-34(24)26)14-13-19-15(2)31-32-16(19)3;3-2(4,5)1(6)7/h5-12,22H,4,13-14H2,1-3H3,(H,28,35)(H,31,32);(H,6,7) |
InChI Key |
JJJTWAPHLDVONC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)F)SC2=NC3=CC=CC=C3C4=NC(=NN42)CCC5=C(NN=C5C)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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